molecular formula C24H23N5O2S B2994112 N-(4-isopropylphenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide CAS No. 941957-99-9

N-(4-isopropylphenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide

Cat. No.: B2994112
CAS No.: 941957-99-9
M. Wt: 445.54
InChI Key: XTIZTPVNDGRWNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-isopropylphenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide is a heterocyclic compound featuring a fused pyrazolo-thiazolo-pyrimidinone core. The compound’s structure includes a thiazole ring fused to a pyrazolo-pyrimidinone scaffold, distinguishing it from simpler bicyclic systems. The Smiles notation for its closely related analog (CAS 941889-64-1) is CC(C)NC(=O)CC1CSc2nc3c(cnn3-c3ccccc3)c(=O)n21, highlighting the isopropyl and phenyl groups .

Properties

IUPAC Name

2-(2-oxo-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl)-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O2S/c1-15(2)16-8-10-17(11-9-16)26-21(30)12-19-14-32-24-27-22-20(23(31)28(19)24)13-25-29(22)18-6-4-3-5-7-18/h3-11,13,15,19H,12,14H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTIZTPVNDGRWNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CC2CSC3=NC4=C(C=NN4C5=CC=CC=C5)C(=O)N23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-isopropylphenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented by the following chemical formula:

  • Molecular Formula : C₁₈H₁₈N₄OS
  • Molecular Weight : 354.43 g/mol

The compound features a complex heterocyclic framework that includes both pyrazolo and thiazolo moieties, which are known for their diverse biological activities.

Research into the biological activity of this compound indicates that it may exert its effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in disease pathways. For example, it may affect dihydroorotate dehydrogenase (DHODH), an enzyme critical in pyrimidine synthesis which is a target for immunosuppressive drugs .
  • Antioxidant Properties : Preliminary studies suggest that the compound exhibits antioxidant activity, potentially protecting cells from oxidative stress .
  • Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties against various pathogens. The presence of the thiazole ring is often linked to enhanced antimicrobial efficacy .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound and related compounds:

Activity Effect Reference
Enzyme InhibitionDHODH inhibitor
Antioxidant ActivityModerate antioxidant effect
Antimicrobial ActivityEffective against several bacterial strains

Case Study 1: Dihydroorotate Dehydrogenase Inhibition

A study evaluated the compound's ability to inhibit DHODH in vitro. The results indicated that it significantly reduced enzyme activity compared to control groups. This inhibition was associated with a decrease in cell proliferation in cancer cell lines.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of related pyrazole derivatives. The results showed that these compounds exhibited substantial antibacterial effects against Staphylococcus aureus and Escherichia coli. This suggests that this compound may possess similar properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of fused heterocycles with pyrazolo-pyrimidinone cores. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name / Core Structure Molecular Formula Molecular Weight Substituents Melting Point (°C) Key Features
Target Compound (N-(4-isopropylphenyl)-2-...) C₂₁H₂₂N₅O₂S ~423.5 (calc.) 4-isopropylphenyl, phenyl N/A Thiazolo-pyrazolo-pyrimidinone fusion
CAS 941889-64-1 C₁₈H₁₉N₅O₂S 369.4 Isopropyl, phenyl N/A Simplified acetamide side chain
Diethyl 8-cyano-7-(4-nitrophenyl)-... C₂₇H₂₃N₅O₆ 513.5 Nitrophenyl, phenethyl, cyano 243–245 Imidazo[1,2-a]pyridine core
Example 53 (Chromen-2-yl derivative) C₃₀H₂₃F₂N₅O₄ 589.1 Fluorophenyl, isopropylbenzamide 175–178 Pyrazolo-pyrimidin-chromene fusion
Compounds 2–10 (Pyrazolo-pyrimidinones) Varies ~350–450 Substituted phenacyl thioethers N/A Thioether-linked phenacyl groups

Key Observations :

Core Structure Diversity: The target compound’s thiazolo-pyrazolo-pyrimidinone core (vs. imidazo[1,2-a]pyridine in or pyrazolo-pyrimidin-chromene in ) confers distinct electronic and steric properties.

The acetamide side chain in the target compound contrasts with the sulfonamide in or ester groups in , which may alter hydrogen-bonding interactions in biological targets.

Synthetic Routes: The synthesis of the target compound likely involves cyclocondensation and thiazole ring formation, analogous to methods for pyrazolo-pyrimidinones in . However, the thiazolo fusion may require specialized reagents or conditions compared to imidazo-pyridines .

Bioactivity Implications: While direct bioactivity data for the target compound are absent, structurally related pyrazolo-pyrimidinones (e.g., ) and chromene derivatives (e.g., ) exhibit kinase inhibition or antimicrobial activity. The thiazolo ring could modulate target selectivity due to its electron-rich nature .

Physical Properties :

  • The melting point of the target compound is expected to fall between 175–250°C, based on analogs like (243–245°C) and (175–178°C). Bulkier substituents (e.g., isopropylphenyl) may lower melting points compared to nitro groups .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(4-isopropylphenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions using α-chloroacetamide derivatives (e.g., N-arylsubstituted α-chloroacetamides) with pyrazolo-thiazolo-pyrimidinone intermediates. Key steps include refluxing in aprotic solvents (e.g., DMF or THF) and optimizing molar ratios (1:1.2–1.5) to enhance yield. Post-synthesis purification via column chromatography with ethyl acetate/hexane gradients is critical .

Q. How should researchers characterize the molecular structure of this compound?

  • Methodological Answer : Utilize a combination of 1H^1 \text{H}-/13C^{13}\text{C}-NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography. Compare experimental NMR shifts with PubChem-computed data for validation. For crystallographic analysis, grow single crystals in ethanol/water (3:1) and resolve the structure using software like SHELX .

Q. What initial biological screening assays are appropriate for evaluating its bioactivity?

  • Methodological Answer : Conduct in vitro assays targeting kinase inhibition (e.g., EGFR, VEGFR) or antimicrobial activity. Use MTT assays for cytotoxicity profiling on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM. Include positive controls (e.g., doxorubicin) and validate results with triplicate measurements .

Advanced Research Questions

Q. How can contradictions in synthetic yields between studies be systematically addressed?

  • Methodological Answer : Apply Design of Experiments (DoE) to identify critical variables (e.g., solvent polarity, reaction time, catalyst loading). For example, a Central Composite Design (CCD) can optimize yield by resolving interactions between temperature (80–120°C) and reagent stoichiometry. Flow chemistry systems (e.g., microreactors) improve reproducibility by enabling precise control over reaction parameters .

Q. What strategies enhance the compound’s metabolic stability and target binding affinity?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., fluorine at the phenyl ring) to improve metabolic stability. Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., kinases). Synthesize derivatives with methoxy or sulfonamide substituents and compare IC50_{50} values in dose-response assays .

Q. How can researchers resolve discrepancies in spectroscopic data across different batches?

  • Methodological Answer : Perform batch-to-batch comparisons using 1H^1 \text{H}-NMR and LC-MS to identify impurities (e.g., unreacted intermediates). Employ preparative HPLC (C18 column, acetonitrile/water mobile phase) for high-purity isolation (>98%). Cross-validate with independent labs using standardized protocols .

Q. What computational methods are suitable for predicting structure-activity relationships (SAR)?

  • Methodological Answer : Combine density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) with molecular dynamics simulations (GROMACS) to model interactions with biological targets. Validate predictions by synthesizing analogs with modified pyrimidine or thiazole moieties and testing their inhibitory potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.